3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzyme Assay

This brominated phenolic compound features a unique 3-bromo substitution and a 4'-(piperidin-1-ylsulfonyl)phenyl appendage, delivering a distinct steric and electronic profile. It demonstrates a 2.8-fold potency advantage (IC50 74 nM) over close analogs for human steroid sulfatase inhibition, and blocks pneumolysin-mediated lysis at 20 µM. The reactive 3-bromo handle enables late-stage diversification via cross-coupling, accelerating hit-to-lead progression in oncology and anti-virulence programs. Choose this compound for its validated scaffold and superior synthetic utility.

Molecular Formula C17H18BrNO3S
Molecular Weight 396.3 g/mol
CAS No. 1261983-78-1
Cat. No. B3228304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
CAS1261983-78-1
Molecular FormulaC17H18BrNO3S
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O
InChIInChI=1S/C17H18BrNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2
InChIKeyLCMOGOBSSNSOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: Core Identity and Pharmacological Profile


3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (CAS: 1261983-78-1) is a brominated phenolic compound featuring a piperidinylsulfonyl moiety. Its molecular formula is C17H18BrNO3S, and it has a molecular weight of 396.30 g/mol [1]. The compound is primarily utilized as a research intermediate in the development of biologically active molecules, including potential kinase inhibitors and receptor modulators . Preclinical evidence indicates that this compound exhibits inhibitory activity against human steroid sulfatase (STS) with an IC50 of 74 nM [2], and it demonstrates the capacity to block pneumolysin-mediated lysis at 20 µM .

Why Generic Substitution of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol Fails: The Critical Role of Structural Nuance


Direct substitution of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol with structurally related analogs is not feasible for applications requiring precise biological activity or synthetic utility. The compound's unique substitution pattern—specifically the 3-bromo substitution on the central phenol ring, coupled with the 4'-(piperidin-1-ylsulfonyl)phenyl appendage—confers a distinct steric and electronic profile. Attempts to replace it with alternative bromophenols or piperidinyl sulfonamides are likely to result in significantly altered target binding kinetics, solubility, and synthetic tractability . For instance, while a simple 3-bromo-5-phenylphenol core lacks the sulfonamide functionality essential for enzyme interactions , other piperidinyl sulfonamide derivatives may exhibit entirely different selectivity profiles, as evidenced by a related compound showing a 2.8-fold lower potency (205 nM IC50) against the same steroid sulfatase target [1]. The quantitative evidence below substantiates the necessity for exact chemical identity.

Quantitative Evidence Guide for 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: Direct Comparative Data


Steroid Sulfatase Inhibition: 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol vs. a Structurally Similar Bromophenol Sulfamate

The target compound inhibits human steroid sulfatase (STS) with an IC50 of 74 nM, as determined in human JEG3 cell lysates [1]. In contrast, a structurally related bromophenol derivative (BindingDB ID: BDBM50121079) exhibits a significantly higher IC50 of 205 nM under comparable conditions [2]. This represents a 2.8-fold increase in potency for the target compound, a critical difference for applications requiring potent STS suppression.

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzyme Assay

Comparative Steroid Sulfatase Inhibition: Benchmarking Against Advanced Clinical Candidates

When benchmarked against known steroid sulfatase inhibitors, the target compound's IC50 of 74 nM positions it as a moderately potent chemotype. Irosustat, a clinical-stage STS inhibitor, exhibits an IC50 of 2.7 nM [1], while DU-14 has an IC50 of 55.8 nM [2] and KW-2581 has an IC50 of 13 nM [3]. This places the target compound's activity within a relevant range for lead optimization, being approximately 1.3-fold less potent than DU-14 but 27-fold less potent than the clinical benchmark Irosustat.

Steroid Sulfatase Drug Discovery Potency Benchmarking

Pneumolysin Inhibition: A Novel Anti-Virulence Activity Distinct from Standard Inhibitors

The target compound inhibits pneumolysin-mediated lysis of Jurkat cells at a concentration of 20 µM, as measured by [51Cr] release . While this single-point activity does not allow for direct IC50 comparison, it is noteworthy that the optimized pneumolysin inhibitor PB-3 (Pneumolysin-IN-1) exhibits an IC50 of 3.1 µM in hemolysis assays . The target compound's activity, though less potent than the optimized lead, confirms its ability to engage the pneumolysin pore-forming mechanism, which is a validated anti-virulence strategy.

Pneumolysin Anti-Virulence Streptococcus pneumoniae

Chemical Scaffold Versatility: A Privileged Intermediate for Kinase Inhibitor Synthesis

3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol serves as a valuable synthetic intermediate for constructing potential kinase inhibitors and receptor modulators . The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine functionalities. In contrast, the non-brominated analog 3-[4-(piperidin-1-ylsulfonyl)phenyl]phenol lacks this versatile synthetic handle, limiting its utility for late-stage diversification .

Kinase Inhibitors Medicinal Chemistry Synthetic Intermediate

Best Research and Industrial Application Scenarios for 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol


Steroid Sulfatase Inhibitor Lead Optimization for Hormone-Dependent Cancers

The compound's 74 nM IC50 against human steroid sulfatase in JEG3 cells [1] positions it as a viable starting point for lead optimization in estrogen- and androgen-dependent oncology programs. Compared to a closely related bromophenol sulfamate (IC50 = 205 nM) [2], it offers a 2.8-fold potency advantage. Research teams can leverage this improved potency to explore structural modifications around the piperidinyl sulfonyl moiety, aiming to enhance selectivity and pharmacokinetic properties while maintaining the core pharmacophore.

Chemical Probe Development for Pneumolysin Virulence Mechanism Studies

The compound's confirmed ability to block pneumolysin-mediated lysis at 20 µM supports its use as a chemical probe for investigating pneumococcal virulence mechanisms. Although it is less potent than optimized leads like PB-3 (IC50 = 3.1 µM) , its activity validates the piperidinyl sulfonyl phenol scaffold as a suitable template for designing pore-blocking agents. Researchers can utilize this compound to study the functional role of pneumolysin in Streptococcus pneumoniae pathogenesis and to develop next-generation anti-virulence therapeutics.

Diversifiable Synthetic Intermediate for Kinase-Focused Compound Libraries

Owing to the reactive 3-bromo substituent, this compound serves as a versatile intermediate for generating diverse kinase inhibitor libraries . Through palladium-catalyzed cross-coupling reactions, the bromine can be replaced with various aromatic, heteroaromatic, or amine groups, enabling rapid exploration of structure-activity relationships. This capacity for late-stage diversification is not available with the non-brominated analog 3-[4-(piperidin-1-ylsulfonyl)phenyl]phenol , making the target compound a more efficient and cost-effective choice for medicinal chemistry groups aiming to accelerate hit-to-lead progression.

Benchmarking and Selectivity Profiling of Steroid Sulfatase Chemotypes

Given its moderate potency (IC50 = 74 nM) relative to clinical candidates like Irosustat (IC50 = 2.7 nM) and DU-14 (IC50 = 55.8 nM) [1][3][4], the compound can be employed as a benchmark standard in steroid sulfatase inhibitor screening panels. Its inclusion in selectivity profiling assays helps define the structure-activity relationship landscape for this target class, allowing researchers to differentiate between chemotypes and identify scaffolds with favorable potency and selectivity profiles for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.